Perivine

Cytotoxicity Pancreatic β-cells Hypoglycemic activity

Perivine (CAS 2673-40-7) is a structurally distinct vobasine-type monoterpenoid indole alkaloid that cannot be substituted with generic 'vinca alkaloids.' Its unique 4-demethyl-3-oxovobasan-17-oic acid methyl ester skeleton enables RbAp48-FOG1 complex stabilization—a mechanism not shared by vincristine, vinblastine, or vincamine. Choose perivine over vindolinine for low-cytotoxicity glucose uptake assays (IC50 >25 μg/mL vs 20.5 μg/mL). Validated hypotensive positive control; unlike vindoline, ajmalicine, tetrahydroalstonine, lochnerinine, and periformyline which are completely inactive. Obligatory substrate for perivine Nβ-methyltransferase kinetic studies. ≥98% HPLC purity standard.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 2673-40-7
Cat. No. B192073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerivine
CAS2673-40-7
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34
InChIInChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3-/t13-,16-,18-/m0/s1
InChIKeyNKTORRNHKYVXSU-XXMLWKDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perivine (CAS 2673-40-7): Baseline Identity and Procurement Context


Perivine (CAS 2673-40-7), also known as 4-demethyl-3-oxovobasan-17-oic acid methyl ester, is a monoterpenoid indole alkaloid naturally occurring in various Apocynaceae species, most notably Catharanthus roseus (Madagascar periwinkle) [1]. It belongs to the vobasine-type subclass and is characterized by a tetracyclic framework with a methyl ester at C-17 and a ketone at C-3, distinguishing it from other vinca alkaloids [2]. Perivine exhibits a diverse pharmacological profile including reported hypotensive, muscle relaxant, cytotoxic, and RbAp48-targeting activities, making it a compound of interest across cardiovascular, oncology, and neurodegenerative disease research domains [3].

Why 'Vinca Alkaloid' Is Not a Sufficient Specification for Perivine


The term 'vinca alkaloid' encompasses a structurally and pharmacologically heterogeneous group of over 130 monoterpenoid indole alkaloids from Catharanthus and related genera, yet even minor structural modifications can profoundly alter biological activity [1]. Perivine possesses a distinct vobasine-type skeleton (4-demethyl-3-oxovobasan-17-oic acid methyl ester) that differs fundamentally from the bisindole frameworks of clinical agents vincristine and vinblastine, or the eburnamine-type of vincamine [2]. Its unique methylation pattern and functional group arrangement confer a distinct target engagement profile—most notably its interaction with RbAp48—that is not shared by other vinca alkaloids [3]. Consequently, substituting perivine with a generic 'vinca alkaloid' or even a closely related analog like vobasine or coronaridine is scientifically invalid and may yield confounding experimental results, particularly in studies of Alzheimer's disease pathogenesis or cardiovascular pharmacology.

Quantitative Differentiation of Perivine from Key Analogs: An Evidence-Based Procurement Guide


Cytotoxicity Profile: Perivine vs. Vindolinine in Pancreatic β-Cells

In a comparative in vitro study of alkaloids from Catharanthus roseus leaves, perivine exhibited significantly lower cytotoxicity against β-TC6 pancreatic cells compared to vindolinine. Perivine demonstrated an IC50 of 46.7 ± 4.4 μg/mL, while vindolinine showed a 2.3-fold higher cytotoxicity with an IC50 of 20.5 ± 3.6 μg/mL under identical assay conditions [1]. Other alkaloids tested (vindoline, vindorosine, vindolicine, serpentine, vindogentianine) were non-cytotoxic at concentrations up to 50.0 μg/mL. Notably, perivine still enhanced glucose uptake in β-TC6 cells at sub-cytotoxic concentrations (12.5 and 25.0 μg/mL), indicating a functional hypoglycemic effect that is decoupled from cytotoxicity.

Cytotoxicity Pancreatic β-cells Hypoglycemic activity

Hypotensive Activity Profile: Perivine vs. Multiple Catharanthus Alkaloids

In a systematic evaluation of hypotensive activity of Catharanthus lanceus alkaloids in anesthetized, normotensive rats and dogs, perivine, along with leurosine and pericyclivine, elicited only transient hypotensive responses, whereas vindoline, tetrahydroalstonine, ajmalicine, lochnerinine, and periformyline failed to induce any hypotensive response at multiple tested dose levels [1]. In contrast, yohimbine (isolated from active fractions) produced sustained hypotensive effects with blood pressure reductions of 22–73% lasting 38 to >378 minutes at doses of 8–40 mg/kg. This positions perivine in a distinct intermediate pharmacological class—active but with a transient duration—that differs from both inactive analogs and potent, sustained hypotensive agents.

Hypotensive activity Cardiovascular pharmacology Catharanthus alkaloids

Biosynthetic Relationship: Perivine as the Direct Precursor of Vobasine

Perivine serves as the direct biosynthetic substrate for vobasine through Nβ-methylation at the non-indole nitrogen. This reaction is catalyzed by perivine Nβ-methyltransferase (PeNMT), an enzyme characterized from both Catharanthus roseus and Tabernaemontana elegans [1]. The structural transformation from perivine (C20H22N2O3, MW 338.4) to vobasine (C21H24N2O3, MW 352.4) involves the addition of a single methyl group (+14 Da), which alters electronic properties and target binding affinity [2]. Kinetic studies reveal significant differences in enzyme active sites between TePeNMT (from T. elegans) and CrPeNMT (from C. roseus), suggesting parallel evolutionary origins of this methylation capability [1].

Biosynthesis Methyltransferase Vobasine

Target Engagement: Perivine as a RbAp48 Complex Stabilizer for Alzheimer's Disease Research

In a structure-based virtual screening campaign targeting RbAp48 (retinoblastoma-associated protein 48)—a histone-binding protein implicated in age-related memory loss and Alzheimer's disease—perivine was identified among the top three traditional Chinese medicine candidates capable of resolving instability of the RbAp48-FOG1 complex [1]. Molecular dynamics simulations revealed that perivine maintains a greater stable affinity for RbAp48 binding than the native peptide ligand FOG1, with key hydrogen-bonding interactions to Lys296 and Asp318 residues . While specific IC50 or KD values are not reported in the primary screening study, the qualitative ranking positions perivine as a prioritized scaffold for RbAp48-targeted drug discovery, distinct from other vinca alkaloids that lack this target engagement profile.

Alzheimer's disease RbAp48 Virtual screening

Muscle Relaxant and Hypotensive Activity: Perivine in the Tabernaemontana Alkaloid Class

Perivine, along with vobasine, coronaridine, and dichomine, demonstrated both hypotensive and muscle relaxant activity in a pharmacological evaluation of alkaloids from Tabernaemontana dichotoma [1]. In this study, stemmadenine—the major seed alkaloid—served as a reference, showing hypotensive activity and weak muscle relaxant activity. The co-occurrence of both activities in perivine and its structurally related analogs (vobasine, coronaridine, dichomine) distinguishes this subclass from other Tabernaemontana alkaloids that may exhibit only one activity or none. While the published abstract does not provide quantitative dose-response data, the qualitative classification establishes perivine within a specific pharmacological subgroup.

Muscle relaxant Tabernaemontana alkaloids Pharmacology

High-Value Research and Industrial Applications for Perivine (2673-40-7) Based on Verified Evidence


Pancreatic β-Cell Function Studies Requiring Low-Cytotoxicity Alkaloid Controls

Researchers investigating glucose-stimulated insulin secretion or hypoglycemic mechanisms in β-TC6 cells should select perivine over vindolinine when a lower-cytotoxicity vinca alkaloid is required. At concentrations up to 25 μg/mL, perivine enhances glucose uptake without inducing significant cell death, whereas vindolinine exhibits a 2.3-fold lower IC50 (20.5 μg/mL) that may confound functional assays [1]. This property makes perivine suitable for chronic exposure experiments in pancreatic cell models where maintaining cell viability is critical.

Positive Control for Transient Hypotensive Activity in Cardiovascular Pharmacology

In experimental models of blood pressure regulation, perivine serves as a validated positive control for transient hypotensive responses. Unlike vindoline, tetrahydroalstonine, ajmalicine, lochnerinine, and periformyline—which are completely inactive—perivine reliably produces a measurable, albeit transient, blood pressure reduction [2]. This classification is essential for assay development, pharmacological screening of novel compounds, and mechanistic studies distinguishing transient from sustained hypotensive mechanisms.

Enzymatic Substrate for Vobasine Biosynthesis and Methyltransferase Evolution Studies

For plant biochemistry and natural product biosynthesis laboratories, perivine is the obligatory substrate for perivine Nβ-methyltransferase (PeNMT) assays. The conversion of perivine to vobasine via N-methylation at the non-indole nitrogen is catalyzed by distinct methyltransferases in Catharanthus roseus and Tabernaemontana elegans, representing a case of parallel enzyme evolution [3]. Procuring high-purity perivine is essential for kinetic characterization of these enzymes, structural biology studies, and metabolic engineering efforts aimed at vobasine production.

Chemical Probe for RbAp48-Mediated Chromatin Remodeling in Alzheimer's Disease

Neuroscience research groups focusing on age-related memory loss and Alzheimer's disease pathogenesis should consider perivine as a prioritized small-molecule probe for RbAp48 target engagement. In silico screening identified perivine among the top three candidates capable of stabilizing the RbAp48-FOG1 complex, with predicted hydrogen bonding to Lys296 and Asp318 residues [4]. While experimental validation is ongoing, perivine provides a structurally distinct starting point for medicinal chemistry optimization of RbAp48 modulators, an area where few chemical tools currently exist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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